N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
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Overview
Description
“N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . The benzothiazole ring is substituted with two methyl groups at positions 4 and 6 . The compound also contains a fluorobenzohydrazide group, which includes a benzene ring substituted with a fluorine atom and a hydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and fluorobenzohydrazide groups. The benzothiazole ring system is aromatic, contributing to the stability of the molecule . The fluorine atom in the fluorobenzohydrazide group is highly electronegative, which could result in interesting chemical properties .Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and evaluated their antibacterial activity. Notably, some derivatives exhibit potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Specific compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrate attractive antibacterial activity against multiple strains. The isopropyl-substituted derivative, in particular, displays a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
Urease Inhibition
Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. While not directly mentioned for this compound, its structural features may warrant investigation as a potential urease inhibitor .
Antidepressant Activity
Although not extensively studied, compounds related to N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide have been evaluated for antidepressant effects. Further research is needed to explore this application .
Antitumor and Cytotoxic Activity
Related thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. Investigating the antitumor potential of this compound could be worthwhile .
Membrane Pore Formation
The octaarginine–drug complex derived from this compound displays faster killing kinetics toward bacterial cells. It also creates pores in bacterial cell membranes without significant hemolytic activity toward human red blood cells .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have shown significant anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been known to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-9-7-10(2)14-13(8-9)22-16(18-14)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWUSHKMYDMWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide |
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